molecular formula C29H30N4O3 B12020512 N'-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide CAS No. 765909-82-8

N'-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide

Katalognummer: B12020512
CAS-Nummer: 765909-82-8
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: DAZCWEYAPNIFHJ-TWKHWXDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation of 1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with 4-propoxybenzohydrazide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    4-Propoxybenzohydrazide: Another precursor used in the synthesis.

Uniqueness

N’-((1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-propoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and multiple propoxyphenyl groups sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Eigenschaften

CAS-Nummer

765909-82-8

Molekularformel

C29H30N4O3

Molekulargewicht

482.6 g/mol

IUPAC-Name

N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]-4-propoxybenzamide

InChI

InChI=1S/C29H30N4O3/c1-3-18-35-26-14-10-22(11-15-26)28-24(21-33(32-28)25-8-6-5-7-9-25)20-30-31-29(34)23-12-16-27(17-13-23)36-19-4-2/h5-17,20-21H,3-4,18-19H2,1-2H3,(H,31,34)/b30-20+

InChI-Schlüssel

DAZCWEYAPNIFHJ-TWKHWXDSSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)OCCC)C4=CC=CC=C4

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)OCCC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.